molecular formula C9H6N2O3 B12826854 3-Pyridin-2-ylisoxazole-5-carboxylic acid CAS No. 716362-11-7

3-Pyridin-2-ylisoxazole-5-carboxylic acid

Cat. No.: B12826854
CAS No.: 716362-11-7
M. Wt: 190.16 g/mol
InChI Key: JXIGVERNCHIKAI-UHFFFAOYSA-N
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Description

3-Pyridin-2-ylisoxazole-5-carboxylic acid is a heteroaromatic compound featuring a pyridine ring linked to an isoxazole carboxylic acid. This structure makes it a valuable multifunctional scaffold in medicinal chemistry and drug discovery research . The carboxylic acid functional group is a key site for further derivatization, allowing researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The presence of multiple nitrogen heterocycles also makes this compound a potential ligand for various biological targets. Compounds based on the 3-pyridinyl-isoxazole architecture have been investigated as key intermediates in the synthesis of more complex molecules with potential biological activities . As a reagent, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

716362-11-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)

InChI Key

JXIGVERNCHIKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Significance of Isoxazole Pyridine Hybrid Systems in Contemporary Chemical Biology

The fusion of isoxazole (B147169) and pyridine (B92270) rings into a single molecular entity creates a hybrid system with considerable potential in chemical biology. Both isoxazole and pyridine are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds. The combination of these two heterocycles can lead to synergistic effects, enhancing the pharmacological profile of the resulting molecule.

Isoxazole-pyridine hybrids are being explored for a wide range of therapeutic applications, leveraging the unique electronic and steric properties of each ring system. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. The isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a distinct dipole moment and can participate in various non-covalent interactions. This dual nature allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity to specific enzymes or receptors.

Academic Research Context of 3 Pyridin 2 Ylisoxazole 5 Carboxylic Acid

Strategies for Isoxazole (B147169) Ring Construction

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Alkynes

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and widely utilized method for the regioselective synthesis of isoxazoles. wikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne) to form the five-membered isoxazole ring. wikipedia.org For the synthesis of this compound, the key precursors are pyridine-2-carbonitrile (B1142686) oxide and an alkyne bearing a carboxylate or a precursor group at the terminal position, such as ethyl propiolate. The subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid. mdpi.com

The general reaction is depicted below:

Scheme 1: General 1,3-dipolar cycloaddition for the synthesis of this compound.

The 1,3-dipolar cycloaddition reaction is generally considered to be a concerted, pericyclic process, proceeding through a highly ordered, six-electron transition state. wikipedia.org The regioselectivity of the cycloaddition between a nitrile oxide and an unsymmetrical alkyne like ethyl propiolate is a critical aspect, determining the final substitution pattern of the isoxazole ring. Frontier Molecular Orbital (FMO) theory is often employed to rationalize and predict the observed regioselectivity. nih.gov

The reaction can be classified into three types based on the relative energies of the FMOs of the dipole and the dipolarophile. orgsyn.org In the case of the reaction between pyridine-2-carbonitrile oxide and ethyl propiolate, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, and the HOMO of the alkyne and the LUMO of the nitrile oxide are both significant. The regioselectivity is governed by the orbital coefficients of the interacting atoms, with the larger coefficients on the terminal atoms of both the nitrile oxide and the alkyne leading to the preferential formation of the 3,5-disubstituted isoxazole isomer. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition state geometries and activation energies, further explaining the observed regioselectivity. google.comnih.gov

To enhance the rate and selectivity of the 1,3-dipolar cycloaddition, various metal catalysts have been employed. Copper(I) and Ruthenium(II) complexes have emerged as particularly effective catalysts for this transformation.

Copper(I)-Catalyzed Synthesis: Copper(I) catalysis is a cornerstone of "click chemistry" and has been extensively applied to the synthesis of isoxazoles. organic-chemistry.org In the context of this compound synthesis, a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, facilitates the reaction between pyridine-2-carbonitrile oxide and ethyl propiolate. The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. This method often proceeds under mild conditions and with high regioselectivity for the 3,5-disubstituted product.

Ruthenium(II)-Catalyzed Synthesis: Ruthenium(II) complexes have also been demonstrated to catalyze the cycloaddition of nitrile oxides and alkynes. nih.govpatsnap.com These catalysts can offer alternative reactivity and substrate scope compared to their copper counterparts. The mechanism of ruthenium-catalyzed cycloaddition is thought to proceed through a different pathway, potentially involving a ruthenacycle intermediate. This can sometimes lead to different regioselectivity or allow for the use of substrates that are not compatible with copper catalysis.

Below is a table summarizing representative metal-catalyzed syntheses of isoxazole derivatives, illustrating the reaction conditions and outcomes.

Catalyst SystemDipole PrecursorDipolarophileSolventConditionsProductYield (%)Ref.
Cu(OAc)₂/Sodium AscorbatePyridine-2-aldoxime (B213160)Ethyl propiolatet-BuOH/H₂O60 °C, 1 hEthyl 3-(pyridin-2-yl)isoxazole-5-carboxylate62 researchgate.net
[RuCl₂(p-cymene)]₂/SPhosN-Vinyl Amide/TMS-alkyne-Toluene100 °CSubstituted Pyridine (B92270)High patsnap.com
Iron(II) complexDiyneNitrile--Substituted Pyridine-

This table presents representative examples and may not be exhaustive. The ruthenium and iron-catalyzed examples show the synthesis of pyridines from different precursors but illustrate the utility of these metals in related cyclization reactions.

Concerns regarding the cost and potential toxicity of metal catalysts have spurred the development of metal-free alternatives for isoxazole synthesis. nih.gov These methods often rely on the inherent reactivity of the 1,3-dipole and dipolarophile, sometimes enhanced by the use of organocatalysts or alternative energy sources.

One common metal-free approach involves the in situ generation of the nitrile oxide from the corresponding aldoxime using a mild oxidizing agent, such as sodium hypochlorite (B82951) or (diacetoxyiodo)benzene (B116549) (PIDA), followed by spontaneous cycloaddition. nih.govmdpi.com The reaction of pyridine-2-aldoxime with ethyl propiolate under these conditions can provide the desired ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate. The efficiency of these reactions can often be improved by using microwave irradiation or ultrasonication, which can reduce reaction times and improve yields. nih.gov

Recent innovations in metal-free synthesis include the use of hypervalent iodine reagents to promote the oxidative cyclization of aldoximes. nih.gov Furthermore, organocatalytic approaches, for instance using a base to facilitate the dehydrochlorination of a hydroximoyl chloride to generate the nitrile oxide, are also gaining prominence. nih.gov

Alternative Cyclization Methods for Isoxazole Formation

While 1,3-dipolar cycloaddition is the most common route, other cyclization strategies can also be employed for the synthesis of the isoxazole ring. One such method involves the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. For the synthesis of this compound, this would entail the reaction of hydroxylamine with a suitably substituted pyridyl-1,3-dicarbonyl compound. However, the synthesis of the required dicarbonyl precursor can be challenging.

Another approach is the cyclization of α,β-acetylenic oximes, which can be catalyzed by various transition metals to yield substituted isoxazoles. The starting acetylenic oxime would need to incorporate the pyridine moiety.

Approaches for Incorporating the Pyridine Moiety in this compound

The introduction of the pyridin-2-yl group at the 3-position of the isoxazole ring is a critical step in the synthesis of the target molecule. This can be achieved through two main strategies: starting with a pyridine-containing precursor or introducing the pyridine ring onto a pre-formed isoxazole.

The most direct approach is to start with a pyridine derivative that can be converted into the nitrile oxide. The key precursor for this is pyridine-2-aldoxime . This compound can be synthesized from 2-picoline via its N-oxide, followed by rearrangement, hydrolysis, oxidation to the aldehyde, and subsequent reaction with hydroxylamine. A more direct route involves the reaction of 2-chloromethylpyridine with a buffered aqueous solution of hydroxylamine. wikipedia.org

Once pyridine-2-aldoxime is obtained, it can be converted in situ to pyridine-2-carbonitrile oxide using various reagents such as sodium hypochlorite or N-chlorosuccinimide. nih.gov This highly reactive intermediate is then immediately trapped by the dipolarophile, ethyl propiolate, in a 1,3-dipolar cycloaddition reaction to form ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate.

An alternative, though less common, strategy involves the formation of the isoxazole ring first, followed by the introduction of the pyridine moiety. This could theoretically be achieved through a cross-coupling reaction, for example, by coupling a 3-halo-isoxazole-5-carboxylate with a suitable organopyridine reagent. However, this approach is often less efficient and may suffer from side reactions.

The synthesis of the target molecule is typically completed by the hydrolysis of the ester group of ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate to the corresponding carboxylic acid, usually under acidic or basic conditions. mdpi.com

Precursor-Based Pyridine Introduction

The most common and regioselective approach to synthesizing 3-pyridin-2-ylisoxazole frameworks is through 1,3-dipolar cycloaddition reactions. This method involves reacting a dipolarophile, typically an alkyne, with a 1,3-dipole, such as a nitrile oxide. To introduce the pyridin-2-yl group at the C3 position of the isoxazole, a precursor containing this moiety is used to generate the nitrile oxide in situ.

A key precursor for this transformation is pyridine-2-carboxaldehyde oxime (also known as picolinaldehyde oxime). The oxime is converted into the corresponding pyridine-2-carbonitrile oxide, which then readily undergoes a [3+2] cycloaddition with a suitable alkyne. For the synthesis of the target carboxylic acid, the alkyne of choice is typically an ester of propiolic acid, such as ethyl propiolate. The resulting cycloaddition product is ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate, which can then be hydrolyzed to the final carboxylic acid.

The in situ generation of the nitrile oxide from the aldoxime can be achieved using various oxidizing agents. Common reagents for this purpose include N-chlorosuccinimide (NCS) or diacetoxyiodobenzene (B1259982) (DIB). The reaction is generally performed in an organic solvent and often in the presence of a base to facilitate the elimination step that forms the nitrile oxide. This method is highly effective as it ensures that the reactive nitrile oxide is generated in low concentrations and consumed immediately by the dipolarophile, minimizing undesired dimerization to furoxans. orgsyn.org

The general reaction scheme is as follows:

Oxime Formation: Pyridine-2-carboxaldehyde is reacted with hydroxylamine to form pyridine-2-carboxaldehyde oxime.

Nitrile Oxide Generation and Cycloaddition: The oxime is treated with an oxidizing agent in the presence of ethyl propiolate. The intermediate pyridine-2-carbonitrile oxide undergoes a 1,3-dipolar cycloaddition to yield ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate.

Reactant 1Reactant 2Reagent(s)ProductRef
Pyridine-2-carboxaldehyde oximeEthyl propiolatePIDA, MeOHEthyl 3-(pyridin-2-yl)isoxazole-5-carboxylate orgsyn.org

Post-Cyclization Functionalization Strategies

An alternative approach to precursor-based methods involves the formation of the isoxazole ring first, followed by the introduction of the pyridine group. This strategy relies on cross-coupling reactions to form the C-C bond between the isoxazole C3 position and the pyridine C2 position. This requires a suitably functionalized isoxazole, typically a 3-haloisoxazole, and a pyridine-containing organometallic reagent.

While specific examples detailing the synthesis of this compound via this route are not extensively documented, the strategy is well-established for the synthesis of other bi-heterocyclic compounds. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling are the most common methods employed.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 3-bromo- (B131339) or 3-iodo-isoxazole-5-carboxylate ester with a 2-pyridylboronic acid or a 2-pyridylboronic ester in the presence of a palladium catalyst and a base. The development of air-stable phosphine (B1218219) ligands and pre-catalysts has made the Suzuki-Miyaura coupling of heteroaryl halides with 2-pyridylboronic esters an efficient method for creating such linkages. mdpi.com

Negishi Coupling: This method utilizes an organozinc reagent. A 3-haloisoxazole-5-carboxylate ester could be coupled with a 2-pyridylzinc reagent, such as 2-pyridylzinc chloride. The Negishi coupling is known for its high functional group tolerance and often proceeds under mild conditions. researchgate.netorganic-chemistry.org Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which simplifies their handling and application in cross-coupling reactions. organic-chemistry.orgnih.govnih.gov

A third, more direct approach is the palladium-catalyzed direct C-H arylation. This method could potentially couple an isoxazole-5-carboxylate ester directly with a 2-halopyridine, activating the C-H bond at the C3 position of the isoxazole. However, direct arylation of isoxazoles more commonly occurs at the C5 position, and achieving selectivity at the C3 position can be challenging. nih.gov

Coupling ReactionIsoxazole PrecursorPyridine ReagentCatalyst System (Typical)
Suzuki-Miyaura CouplingEthyl 3-bromo-isoxazole-5-carboxylate2-Pyridylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Negishi CouplingEthyl 3-iodoisoxazole-5-carboxylate2-Pyridylzinc chloridePd catalyst (e.g., Pd(dba)₂), Ligand (e.g., SPhos)

Carboxylic Acid Group Installation and Derivatization in this compound

The final step in many synthetic routes to the title compound is the installation of the carboxylic acid group at the C5 position of the isoxazole ring.

Hydrolysis of Ester Precursors

The most prevalent method for obtaining the carboxylic acid is the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. As described in the precursor-based synthesis (Section 2.2.1), the 1,3-dipolar cycloaddition often yields ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate. This ester can be readily converted to the carboxylic acid through saponification.

The hydrolysis is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final this compound, which often precipitates from the aqueous solution and can be collected by filtration.

Ester PrecursorReagentsProduct
Ethyl 3-(pyridin-2-yl)isoxazole-5-carboxylate1. NaOH (aq), EtOH, Heat2. HCl (aq)This compound

Direct Synthesis Routes

Directly forming the carboxylic acid moiety during the isoxazole ring construction is less common but conceptually possible. One hypothetical route would involve the 1,3-dipolar cycloaddition of pyridine-2-carbonitrile oxide with propiolic acid as the dipolarophile. However, this reaction can be complicated by the acidity of the carboxylic acid proton, which may interfere with the reagents used to generate the nitrile oxide, and potential side reactions.

Another potential direct method is the carboxylation of a 3-(pyridin-2-yl)isoxazole intermediate. This would involve deprotonation at the C5 position using a strong base, such as n-butyllithium (BuLi), to form an organolithium species, followed by quenching with carbon dioxide (CO₂). Subsequent acidic workup would yield the desired carboxylic acid. This approach is contingent on the selective deprotonation at the C5 position without competing reactions on either the isoxazole or pyridine rings. The feasibility of such a route would require careful optimization of reaction conditions.

Advanced Synthetic Techniques for this compound Frameworks

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions, including the synthesis of heterocyclic compounds like isoxazoles. abap.co.in The use of microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. abap.co.in

The 1,3-dipolar cycloaddition step in the synthesis of 3-pyridin-2-ylisoxazole-5-carboxylate is particularly amenable to microwave heating. The reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne can be significantly expedited. For instance, the synthesis of a bis-isoxazole bearing a 2-chloro-3-pyridyl moiety was successfully achieved using microwave irradiation, with reaction times significantly shorter than conventional heating methods. nih.govnih.gov This approach offers an environmentally friendly and efficient alternative, often with improved regioselectivity depending on the solvent and base used. nih.govnih.gov

Hydrolysis of the resulting ester to the carboxylic acid can also be accelerated using microwave heating. Microwave-assisted saponification of various esters has been shown to proceed rapidly, providing the corresponding carboxylates in high yields within minutes. nih.gov

Reaction StepSubstratesConditionsTimeYieldRef
1,3-Dipolar Cycloaddition(Z)-2-chloro-N-hydroxynicotinimidoyl chloride, Propargyl ether derivativeNaHCO₃, THF/H₂O, Microwave15-25 min31-92% nih.govnih.gov
Ester Hydrolysis (Analogous)Ethyl pyrazolylacetateK₂CO₃, Ethanol, Microwave, 180 °C20 min98% nih.gov

Continuous Flow Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules, offering advantages in safety, scalability, and process control over traditional batch methods. nih.gov While specific literature detailing a dedicated continuous flow synthesis for this compound is not abundant, the principles and established protocols for related heterocyclic systems provide a clear blueprint for its potential production in a flow regime.

The synthesis of carboxylic acids, a key functional group in the target molecule, has been successfully translated to continuous flow systems. One notable method involves the use of a tube-in-tube gas-permeable membrane reactor for the carboxylation of organometallic reagents with carbon dioxide (CO₂). durham.ac.uk This approach allows for efficient gas-liquid contact, enabling high conversion rates and yields under pressurized CO₂. durham.ac.uk For the synthesis of this compound, a potential flow process could involve the generation of an organometallic precursor of the 3-pyridin-2-ylisoxazole core, followed by its reaction with CO₂ in such a reactor. This method offers a safer and more scalable alternative to traditional carboxylation techniques.

Furthermore, the core isoxazole ring itself can be constructed under flow conditions. The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a primary method for isoxazole synthesis and is highly amenable to flow chemistry. A continuous flow setup could involve the in-situ generation of the reactive nitrile oxide from an oxime precursor, which is then immediately mixed with a suitable alkyne in a heated or catalyst-packed reactor coil to form the isoxazole ring. This approach minimizes the handling of potentially unstable nitrile oxide intermediates.

A conceptual continuous flow process for the synthesis of this compound could involve a multi-step sequence where each step is performed in a dedicated module of a larger flow system. For instance, the synthesis of a key building block could be followed by a cycloaddition reaction to form the isoxazole ring, and finally a carboxylation or hydrolysis step to yield the final product, all in a continuous, automated fashion. researchgate.net This "assembly line" approach has been successfully used for the synthesis of other complex heterocyclic molecules. researchgate.net

The photoisomerization of isoxazoles to oxazoles has also been demonstrated in a continuous flow process, highlighting the potential for photochemical transformations of this heterocycle in a flow environment. acs.org While not directly applicable to the synthesis of the target compound, it showcases the versatility of flow chemistry in handling various reaction types involving isoxazoles.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of Isoxazole Carboxylic Acids

FeatureTraditional Batch SynthesisPotential Continuous Flow Synthesis
Safety Handling of potentially unstable intermediates (e.g., nitrile oxides) in large quantities.In-situ generation and immediate consumption of reactive intermediates, minimizing exposure and risk. uliege.be
Scalability Often requires significant process redevelopment for scale-up.Scalability can be achieved by running the system for longer durations or by "numbering-up" parallel reactors. durham.ac.uk
Process Control Difficult to precisely control temperature and mixing, leading to potential side reactions.Superior heat and mass transfer allow for precise control over reaction parameters, improving selectivity and yield.
Reaction Time Can range from hours to days for multi-step syntheses.Significantly reduced reaction times, often in the order of minutes, due to enhanced reaction kinetics at elevated temperatures and pressures. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound, a 3,5-disubstituted isoxazole, necessitates precise control over the regiochemistry of the isoxazole ring formation. The most common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. The regioselectivity of this reaction is a critical consideration.

When an unsymmetrical alkyne is used, two regioisomeric isoxazoles can be formed. The outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. In the context of synthesizing this compound, a common retrosynthetic disconnection involves the reaction of pyridine-2-carbonitrile oxide with an acetylene (B1199291) bearing a carboxylate group (or a precursor). The regioselectivity of this cycloaddition is dictated by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is under FMO control, where the dominant interaction is between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For many terminal alkynes, the reaction with nitrile oxides leads preferentially to the formation of the 3,5-disubstituted isoxazole. nih.gov

The use of catalysts can also influence and control the regioselectivity. For instance, copper and ruthenium catalysts have been employed in the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles, often leading to a single regioisomer in high yield. nih.gov These catalysts can activate the alkyne or the nitrile oxide, thereby lowering the activation energy for one regioisomeric pathway over the other.

Another synthetic strategy to ensure complete regioselectivity is to use reactants that lead to only one possible product. For example, the reaction of a dianion of an oxime with an N-methoxy-N-methylamide (Weinreb amide) has been reported for the regiospecific synthesis of 3-substituted 5-alkylisoxazoles. acs.org This approach avoids the issue of regioselectivity inherent in cycloaddition reactions.

Table 2: Factors Influencing Regioselectivity in Isoxazole Synthesis

FactorInfluence on RegioselectivityExample
Electronic Effects The electronic nature of substituents on the nitrile oxide and alkyne dictates the FMO interactions, favoring one regioisomer.Electron-withdrawing groups on the alkyne often favor the formation of the 5-substituted isoxazole.
Steric Hindrance Bulky substituents can sterically disfavor the formation of one regioisomer.A bulky group on the alkyne may direct the nitrile oxide to add to the less hindered carbon.
Catalysis Metal catalysts (e.g., Cu, Ru) can chelate to the reactants and direct the cycloaddition to a specific regioisomeric outcome. nih.govCopper-catalyzed cycloadditions of terminal alkynes often yield 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov
Solvent Effects The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways. nih.govPolar solvents can stabilize more polar transition states, potentially altering the regiochemical outcome. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary concern for the synthesis of the achiral this compound itself. However, it becomes a critical aspect when synthesizing analogues that contain stereocenters, for instance, on a substituent attached to the isoxazole ring or the pyridine ring. In such cases, asymmetric synthesis strategies would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to control the stereochemical outcome of the reaction. For example, in the synthesis of complex molecules containing proline analogues, C(sp³)-H activation strategies have been employed to achieve high stereoselectivity. nih.gov While not directly applied to the target compound, this demonstrates the types of advanced methodologies available for controlling stereochemistry in complex heterocyclic synthesis.

Chemical Reactivity and Transformations of 3 Pyridin 2 Ylisoxazole 5 Carboxylic Acid Derivatives

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position of the isoxazole (B147169) ring is a versatile handle for a variety of chemical transformations, enabling the synthesis of esters, amides, and other related functional groups.

Esterification and Amidation Reactions

The conversion of 3-pyridin-2-ylisoxazole-5-carboxylic acid into its corresponding esters is readily achieved through standard esterification protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, catalysts such as sulfuric acid or benzene (B151609) sulfonic acid are effective. google.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.com

Similarly, amidation can be accomplished by activating the carboxylic acid, followed by treatment with a primary or secondary amine. A variety of modern coupling reagents can be employed for this purpose. For instance, a general and effective method for amidation involves the direct condensation of carboxylic acids and amines using titanium tetrachloride (TiCl₄) in pyridine, which serves as both the base and solvent. nih.gov This method has been shown to be effective for a wide range of substrates with preservation of stereochemical integrity. nih.gov Other established methods include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to an ammonium (B1175870) salt which is then dehydrated upon heating. libretexts.org

TransformationReagents and ConditionsProduct Type
Esterification R-OH, H₂SO₄ (cat.), heatEster
Amidation R¹R²NH, TiCl₄, Pyridine, 85 °CAmide
Amidation R¹R²NH, Coupling Agent (e.g., DCC, HATU)Amide
Amidation Urea (B33335), Imidazole or Mg(NO₃)₂, heatPrimary Amide

Acyl Halide Formation and Subsequent Reactions

The carboxylic acid can be converted into the more reactive acyl chloride derivative, which serves as a key intermediate for synthesizing esters and amides under milder conditions. Standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride are effective for this transformation. chemguide.co.ukresearchgate.net The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uklibretexts.org

Once formed, the 3-pyridin-2-ylisoxazole-5-carbonyl chloride can react readily with a wide range of nucleophiles. For example, its reaction with weakly nucleophilic anilines in the presence of a base like triethylamine (B128534) (TEA) can yield the corresponding anilides. However, side reactions, including fragmentation of the isoxazole ring, can occur depending on the reaction conditions and substituents. lookchem.com The acyl chloride can also react with alcohols to form esters or with amines to form amides, often in high yield. The synthesis of pyrazole (B372694) carboxylic acid amides has been successfully achieved starting from the corresponding pyrazole-3-carbonyl chloride. nih.gov

TransformationReagents and ConditionsIntermediateSubsequent ReactionProduct Type
Acyl Chloride Formation SOCl₂ or (COCl)₂Acyl ChlorideR-OH, PyridineEster
Acyl Chloride Formation SOCl₂ or (COCl)₂Acyl ChlorideR¹R²NHAmide
Acyl Chloride Formation PCl₅Acyl ChlorideAniline, TEAAnilide

Transformations Involving the Isoxazole Ring System of this compound

The isoxazole ring, while aromatic, is susceptible to several transformations, including ring-opening and isomerization reactions, which can be initiated by heat, light, or chemical reagents.

Ring-Opening Reactions

A significant transformation of the isoxazole ring is its reductive cleavage. The N-O bond of the isoxazole is relatively weak and can be cleaved under various reductive conditions. Reagents like molybdenum hexacarbonyl [Mo(CO)₆] are known to effect the reductive ring opening of isoxazoles to yield β-aminoenones, which can be subsequently hydrolyzed to 1,3-dicarbonyl compounds. orientjchem.orgresearchgate.netrsc.org This strategy effectively uses the isoxazole ring as a masked form of a 1,3-dicarbonyl moiety. orientjchem.org

Another important ring-opening pathway involves the reaction with bases. For 3-unsubstituted isoxazoles, deprotonation at the C-3 position can initiate ring scission. researchgate.net While the title compound is substituted at C-3, derivatives where the pyridine ring is absent or modified could potentially undergo base-mediated ring opening.

Isomerization Pathways (e.g., Isoxazole-Azirine Rearrangements)

Isoxazoles can undergo photochemical rearrangements, most notably isomerization to other heterocyclic systems. nih.gov Upon irradiation with UV light, isoxazoles can rearrange via the initial cleavage of the weak N-O bond to form an intermediate acyl azirine. nih.gov This highly strained intermediate can then undergo further transformations. For example, a photochemical process has been reported that generates highly reactive ketenimines from the rearrangement of trisubstituted isoxazoles, which can then be converted into other heterocycles like pyrazoles. nih.gov The irradiation of 2,3-dihydroisoxazoles has also been shown to produce stable azomethine ylides via acyl aziridine (B145994) intermediates. rsc.org

Reactivity of the Pyridine Nucleus in this compound Derivatives

The pyridine ring in this compound is significantly influenced by the strongly electron-withdrawing isoxazole-5-carboxylic acid substituent. This substituent deactivates the pyridine ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic aromatic substitution.

Pyridine itself is an electron-deficient heterocycle, and this deficiency is exacerbated by the attached substituent. Nucleophilic substitution reactions on the pyridine ring are favored at the positions ortho (C-6) and para (C-4) to the nitrogen atom, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen. quora.comquimicaorganica.orgyoutube.com In the case of 2-substituted pyridines, such as the title compound, nucleophilic attack would be anticipated at the C-4 and C-6 positions. Studies on pincer-type molecules with substituted pyridine cores show that electron-withdrawing groups on the pyridine ring decrease the electron density on the pyridine nitrogen, making it less basic and influencing its coordination chemistry. nih.gov

The nitrogen atom of the pyridine ring remains a site for potential reactions. It can be alkylated with alkyl halides to form pyridinium (B92312) salts or oxidized to an N-oxide using reagents like peroxy acids. These transformations would further modify the electronic properties and reactivity of the entire molecule.

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the heterocyclic rings in this compound towards aromatic substitution is complex due to the electronic nature of the linked systems.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen (the 2- and 4-positions). For this compound, the isoxazole moiety is at the 2-position of the pyridine ring. SNAr reactions on the pyridine ring can be further facilitated by prior activation, such as N-oxidation (see section 3.3.2), which significantly enhances the ring's electrophilicity. semanticscholar.orgresearchgate.net

Nucleophilic Acyl Substitution: The most common nucleophilic substitution for this molecule involves the carboxylic acid group. This functional group can be readily converted into more reactive derivatives, such as acid chlorides or esters, which then undergo nucleophilic acyl substitution. libretexts.orgvanderbilt.eduuomustansiriyah.edu.iq For example, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chloride. libretexts.org This highly reactive intermediate can then react with a variety of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives. vanderbilt.eduuomustansiriyah.edu.iq This two-step process is a cornerstone for diversifying the molecule at the isoxazole 5-position.

Reaction TypeLikely Position(s)Reagents & ConditionsResulting Product
Nucleophilic Acyl Substitution Isoxazole C5-Carboxyl1. SOCl₂ or Oxalyl Chloride2. Amine (R₂NH)C5-Amide Derivative
Nucleophilic Acyl Substitution Isoxazole C5-Carboxyl1. SOCl₂ or Oxalyl Chloride2. Alcohol (R'OH)C5-Ester Derivative
Nucleophilic Aromatic Substitution Pyridine RingStrong Nucleophile, often with activation (e.g., N-Oxide)Substituted Pyridine Ring

N-Oxidation and Quaternization

Modifications targeting the pyridine nitrogen atom are key strategies for altering the electronic properties and reactivity of the entire molecule.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like dimethyldioxirane (B1199080) (DMDO) or peroxy acids. researchgate.net Pyridine N-oxides are versatile intermediates; the N-oxide group increases the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net Specifically, it activates the C2 and C6 positions towards nucleophiles. researchgate.netacs.org The rate and feasibility of N-oxidation can be influenced by steric hindrance from the substituent at the 2-position. researchgate.net The bulky 3-isoxazolyl group in the title compound would be expected to exert a steric effect on the reaction rate compared to unsubstituted pyridine. researchgate.net

Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a pyridinium salt. rsc.org This quaternization process places a permanent positive charge on the nitrogen atom, significantly increasing the electron-deficiency of the pyridine ring and enhancing its susceptibility to nucleophilic attack. This strategy has been used to facilitate the removal of pyridine-based directing groups in synthetic chemistry, often involving a quaternization step followed by reduction. nih.gov Quaternization can also dramatically alter the electronic and photophysical properties of conjugated systems containing a pyridine ring. rsc.org

TransformationReagentProductSignificance
N-Oxidation Dimethyldioxirane (DMDO) or m-CPBA3-(1-oxido-pyridin-2-yl)isoxazole-5-carboxylic acidActivates pyridine ring for substitution
Quaternization Methyl Iodide (CH₃I)2-(5-carboxy-isoxazol-3-yl)-1-methylpyridinium iodideCreates pyridinium salt, enhances electrophilicity

Transition Metal-Catalyzed Coupling Reactions for Further Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the this compound scaffold. mdpi.com These reactions typically require a halide or triflate functional group on one coupling partner and an organometallic reagent (e.g., boronic acid, organozinc) on the other. wikipedia.orgmasterorganicchemistry.com

To employ the title compound in such reactions, it must first be appropriately functionalized. For example:

Halogenation: The pyridine or isoxazole rings can be halogenated. Halogenation of pyridine N-oxides is a practical route to 2-halopyridines. acs.org Decarboxylative halogenation of isoxazole-4-carboxylic acids has also been reported, suggesting potential pathways for functionalizing the isoxazole ring. researchgate.net

Conversion of the Carboxylic Acid: The carboxylic acid can be transformed into a coupling handle. For instance, it can be converted to an acid chloride for use in Sonogashira-type couplings or subjected to decarbonylative coupling protocols. mdpi.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid) with an organic halide or triflate. nih.govmdpi.com A halogenated derivative of 3-pyridin-2-ylisoxazole could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govresearchgate.net An important application involves the coupling of heterocyclic acid chlorides with terminal alkynes to produce heteroaryl ynones, which are versatile synthetic intermediates. mdpi.com The carboxylic acid of the title compound could be converted to the corresponding acid chloride and then coupled with an alkyne. mdpi.com Alternatively, a decarbonylative Sonogashira coupling could potentially be employed directly on the carboxylic acid. organic-chemistry.org

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide/triflate under palladium catalysis to form a substituted alkene. wikipedia.orgscienceinfo.comorganic-chemistry.org A halogenated derivative of 3-pyridin-2-ylisoxazole could react with various alkenes to append new vinyl groups, further extending the molecular framework. masterorganicchemistry.com

Coupling ReactionRequired Functional GroupTypical Catalyst SystemBond Formed
Suzuki-Miyaura Aryl/Heteroaryl HalidePd Catalyst (e.g., Pd(dppf)Cl₂) + BaseC(sp²) - C(sp²)
Sonogashira Aryl/Heteroaryl Halide or Acid ChloridePd Catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) saltC(sp²) - C(sp)
Heck Aryl/Heteroaryl HalidePd Catalyst (e.g., Pd(OAc)₂) + BaseC(sp²) - C(sp²) (alkene)

Computational and Theoretical Investigations of 3 Pyridin 2 Ylisoxazole 5 Carboxylic Acid

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 3-Pyridin-2-ylisoxazole-5-carboxylic acid, MD simulations can provide insights into its conformational flexibility and how it behaves in different environments, such as in aqueous solution. These simulations can reveal stable conformations of the molecule and the dynamics of its interactions with solvent molecules or biological macromolecules. Studies on related isoxazole (B147169) derivatives have employed MD simulations to understand their binding modes and interactions with biological targets. bldpharm.comnih.govglpbio.com

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various protein targets. The pyridine (B92270), isoxazole, and carboxylic acid moieties all provide potential interaction points, including hydrogen bonding, and aromatic interactions. For example, studies on other isoxazole derivatives have used molecular docking to identify potential inhibitors of enzymes like carbonic anhydrase and farnesoid X receptor. bldpharm.comnih.govglpbio.comnih.gov The binding energies and interaction patterns obtained from such studies can help in prioritizing compounds for further experimental testing.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-Aryl-3-(pyridine-3-yl)isoxazole

Molecular Docking Studies with Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be pivotal in identifying its potential protein targets and elucidating its mechanism of action at a molecular level.

This process involves the use of a scoring function to estimate the binding affinity between the ligand (this compound) and the target protein. For instance, in studies of related pyridine-containing compounds, docking has been instrumental. For example, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes to predict their anti-inflammatory potential. nih.govmdpi.com The program GOLD is a commonly used tool for such studies. nih.govmdpi.com Similarly, the pyridin-2-one scaffold has been explored in the context of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, where docking helps to understand the binding interactions. nih.govmdpi.com

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A protein receptor of interest, for which the 3D structure is known (typically from X-ray crystallography or NMR spectroscopy), would be chosen. The protein structure would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: A docking algorithm would then be used to fit the ligand into the receptor's binding site in various possible conformations and orientations.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that predicts the binding energy. The top-ranked poses would be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Prediction of Binding Modes and Interaction Energies

Following the initial docking, the prediction of binding modes and the calculation of interaction energies provide a more detailed picture of the ligand-receptor complex. The binding mode refers to the specific orientation and conformation of the ligand within the active site of the protein.

Computational tools can visualize and quantify the interactions between this compound and the amino acid residues of the target protein. For example, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group could act as hydrogen bond acceptors, while the hydrogen of the carboxylic acid could be a hydrogen bond donor. The aromatic pyridine and isoxazole rings could participate in π-π stacking or hydrophobic interactions.

To obtain more accurate binding energy predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed on the docked poses. These methods provide a more refined estimation of the free energy of binding. For instance, in the study of pyridin-2-one based mIDH1 inhibitors, binding free energy calculations demonstrated that a specific compound exhibited a high binding free energy of -93.25 ± 5.20 kcal/mol, indicating a strong interaction with the protein. nih.govmdpi.com

A hypothetical table of predicted interactions for this compound with a generic protein active site is presented below:

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Protein
Hydrogen BondCarboxylic acid (donor/acceptor)Asp, Glu, Ser, Thr, His
Hydrogen BondPyridine nitrogen (acceptor)Arg, Lys, Asn, Gln
Hydrogen BondIsoxazole nitrogen/oxygen (acceptor)Arg, Lys, Asn, Gln
π-π StackingPyridine ring, Isoxazole ringPhe, Tyr, Trp, His
HydrophobicAromatic ringsAla, Val, Leu, Ile

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for this compound would consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

The development of a pharmacophore model is often based on a set of known active compounds. For instance, a pharmacophore model for COX-2 inhibitors was generated based on a training set of 15 active inhibitors, which included features like aromatic rings and a hydrogen bond acceptor. nih.gov This model was then used to assess the activity of other compounds, including derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid. nih.govmdpi.comnih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules with the desired structural features. This approach, known as scaffold hopping, can lead to the discovery of new chemical entities with potential therapeutic activity. nih.govmdpi.com For example, based on a 3D-QSAR model of pyridin-2-one derivatives, scaffold hopping was used to design new potential mIDH1 inhibitors. nih.govmdpi.com Hierarchical virtual screening has also been successfully used to identify new molecular scaffolds for antibacterial targets. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry also allows for the prediction of various spectroscopic parameters, which can aid in the structural characterization of a molecule and the interpretation of experimental spectra.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Studies on related heterocyclic carboxylic acids have shown good agreement between calculated and experimental NMR data. Such calculations can be particularly useful for assigning signals in complex spectra and for studying tautomeric equilibria in solution.

Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies can help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

A hypothetical table of calculated ¹³C NMR chemical shifts for this compound is shown below. Please note that these are illustrative values and the actual shifts would depend on the computational method and solvent model used.

AtomPredicted ¹³C Chemical Shift (ppm)
Carboxylic acid carbon165.2
Isoxazole C5158.9
Isoxazole C3162.1
Pyridine C2'150.5
Pyridine C3'124.3
Pyridine C4'137.8
Pyridine C5'121.0
Pyridine C6'149.6

Theoretical UV-Vis and ECD Spectra

Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) of this compound. Time-dependent DFT (TD-DFT) is the most common method used for this purpose. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The predicted UV-Vis spectrum can be compared with experimental data to confirm the structure of the compound. For example, the UV spectra of pyridine-3,5-dicarboxylic acid have been studied in different environments. researchgate.net Computational studies on other heterocyclic systems have also shown that TD-DFT can accurately predict their photophysical properties. mdpi.com

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is sensitive to the stereochemistry of chiral molecules. If this compound were to exist in a chiral environment or as a chiral derivative, computational methods could predict its ECD spectrum. This would be invaluable for determining its absolute configuration. The calculation of ECD spectra also typically relies on TD-DFT.

Biological Activity and Mechanistic Insights of 3 Pyridin 2 Ylisoxazole 5 Carboxylic Acid Derivatives Excluding Clinical Studies

Exploration of Molecular Targets and Pathways

The biological effects of 3-pyridin-2-ylisoxazole-5-carboxylic acid derivatives are rooted in their ability to interact with and modulate the function of various biomolecules, including enzymes, protein-protein interactions, and receptors.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase)

The isoxazole (B147169) scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Derivatives of isoxazole-5-carboxylic acid have been investigated for their potential to inhibit various enzymes, with a notable focus on xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.govresearchgate.net

Studies on structurally related 5-phenylisoxazole-3-carboxylic acid derivatives have demonstrated their potent inhibitory activity against xanthine oxidase, with many compounds exhibiting IC50 values in the micromolar to submicromolar range. nih.gov The inhibition mechanism for some of these related isoxazole derivatives has been characterized as a mixed-type, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For instance, kinetic analysis of ellagic acid, another XO inhibitor, also revealed a reversible and mixed-type inhibition. nih.gov Similarly, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide was found to be a competitive inhibitor with respect to the substrate. bioorganica.com.uaresearchgate.net While specific kinetic data for this compound derivatives are not extensively detailed in the available literature, the inhibitory patterns of related isoxazole compounds suggest a potential for complex inhibitory mechanisms.

Molecular docking studies on related isoxazole and pyrimidone derivatives have provided insights into their binding modes within the active site of xanthine oxidase. nih.govnih.govresearchgate.net These in silico analyses suggest that the inhibitors interact with key amino acid residues in the enzyme's active site, such as Val1011, Phe649, and Lys771. nih.gov For 5-phenylisoxazole-3-carboxylic acid derivatives, molecular modeling has been used to understand the binding mode and guide further design of non-purine xanthine oxidase inhibitors. nih.gov The presence of a nitrogen-containing heterocyclic ring, such as pyridine (B92270), can potentially influence these interactions through hydrogen bonding and other non-covalent forces, thereby affecting the inhibitory potency.

Protein-Protein Interaction Modulation (e.g., GATA4-NKX2-5)

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Derivatives of isoxazole carboxamides have been identified as modulators of the interaction between the cardiac transcription factors GATA4 and NKX2-5. nih.govacs.orgacs.orgnih.govhelsinki.fi This interaction is crucial for the synergistic activation of cardiac genes. acs.orgacs.org

Research on a series of phenylisoxazole carboxamides, which serve as structural analogs, has shown that these compounds can inhibit the GATA4-NKX2-5 transcriptional synergy. nih.govacs.org A hit compound, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, demonstrated a dose-dependent inhibition of this synergy with an IC50 of 3 µM. medchemexpress.com Structure-activity relationship (SAR) studies revealed that the aromatic substituent at the 3-position of the isoxazole ring is a key determinant of this inhibitory activity. nih.govacs.orgnih.gov This suggests that the replacement of the phenyl group with a pyridin-2-yl moiety would significantly impact the compound's ability to modulate the GATA4-NKX2-5 interaction. The orientation and electronic properties of the pyridine ring would likely alter the binding affinity and efficacy of the inhibitor. acs.orgnih.gov Furthermore, some of these isoxazole derivatives that inhibit the GATA4-NKX2-5 synergy have been shown to have cardioprotective effects in in vivo models of myocardial injury, highlighting the therapeutic potential of targeting this PPI. nih.gov

Receptor Binding Affinity Studies (e.g., DRD2, 5-HT1A)

Derivatives containing isoxazole and pyridine rings have been explored for their affinity to various G protein-coupled receptors (GPCRs), including dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors, which are important targets in the central nervous system. nih.govnih.gov

In Vitro Cellular Activity and Mechanistic Studies (e.g., Cytotoxicity, Apoptosis Induction in Cancer Cell Lines)

Derivatives of this compound have shown promise as anticancer agents in preclinical studies, exhibiting cytotoxicity against a range of cancer cell lines and inducing apoptosis through various mechanistic pathways.

A number of studies have highlighted the antiproliferative and pro-apoptotic activities of isoxazole derivatives. nih.gov For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant antiproliferative effects and the ability to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov Some of these compounds were active at nanomolar concentrations. nih.gov

In a study of indole-3-isoxazole-5-carboxamide derivatives, cytotoxicity was observed against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines. nih.gov One of the most potent compounds, bearing a 3,4,5-trimethoxyphenyl moiety, exhibited an IC50 value of 0.7 µM against Huh7 cells. nih.gov Mechanistic studies revealed that these compounds could cause cell cycle arrest at the G0/G1 phase. nih.gov

Furthermore, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibited anticancer activity against several cancer cell lines, with a particular effectiveness against the Colo205 cell line. researchgate.net The mechanism of action for one promising compound involved the induction of G2/M cell cycle arrest and apoptosis through the activation of p53 and the alteration of mitochondrial proteins like Bcl-2 and Bax. researchgate.net Other isoxazole derivatives have also been shown to induce apoptosis and cell cycle arrest in different cancer cell lines, suggesting that the isoxazole scaffold is a valuable template for the design of new cytotoxic agents. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-3-isoxazole-5-carboxamide derivativeHuh7 (Liver)0.7 nih.gov
Indole-3-isoxazole-5-carboxamide derivativeMCF7 (Breast)1.8 nih.gov
Indole-3-isoxazole-5-carboxamide derivativeHCT116 (Colon)2.5 nih.gov
Isoxazole derivative of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amineColo205 (Colon)5.04 - 13 researchgate.net
3,5-Isoxazolidinedione derivativeTmolt3 T cell leukemiaPotent nih.gov
2-Isoxazolin-5-one derivativeHeLa-S3 (Uterine)Potent nih.gov
3,4-Isoxazolediamide derivativeK562 (Erythroleukemia)0.071 nih.gov

(Note: The table presents data for structurally related isoxazole derivatives to illustrate the potential activity of the target compound class.)

Cellular Mechanism of Action Studies (e.g., Cell Cycle Perturbation)

Certain phenyl-pyridine-2-carboxylic acid derivatives, structurally related to the isoxazole series, have been identified as novel cell cycle inhibitors. nih.gov One such derivative, Ro 41-4439, demonstrated selective cytotoxicity against a wide array of human cancer cell lines with over 10-fold selectivity compared to normal proliferating human cells. nih.gov The cytotoxic effect is attributed to the compound's ability to arrest the cell cycle progression in the G2/M phase (mitosis), which subsequently leads to the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Further studies on related compounds, such as 1,2,3-triazole-4-carboxamides, have shown that active derivatives can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. researchgate.net Some analogs were also found to activate signaling pathways associated with autophagy (LC3 signaling) and DNA damage (γ-H2AX signaling) in tumor cells. researchgate.net

Antimicrobial and Antibacterial Spectrum of Activity

Derivatives of the isoxazole carboxylic acid scaffold have demonstrated notable antimicrobial properties, particularly against bacterial pathogens. mdpi.com The spectrum of activity often includes both Gram-positive and Gram-negative bacteria, with significant potency observed against mycobacterial species. nih.govresearchgate.net

A significant area of investigation for isoxazole carboxylic acid derivatives has been their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Numerous studies have reported potent in vitro activity against both drug-susceptible (DS) and drug-resistant (DR) strains of Mtb. researchgate.netnih.gov For instance, a series of 3-phenyl-4,5-dihydroisoxazole-5-carboxamides yielded derivatives with high potency, with some compounds showing a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL against the Mtb H37Rv strain and drug-resistant variants. researchgate.net Similarly, urea (B33335) and thiourea (B124793) variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have shown promising anti-TB activity, with a 3,4-dichlorophenyl derivative exhibiting an MIC of 0.25 µg/mL. nih.gov

The antibacterial spectrum is not limited to mycobacteria. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share structural motifs, displayed strong antibacterial activity comparable to the antibiotic linezolid (B1675486) against several Gram-positive bacteria, including S. aureus, S. pneumoniae, E. faecalis, and B. subtilis. nih.gov

Table 1: In Vitro Efficacy of Isoxazole Carboxylic Acid Derivatives Against M. tuberculosis

Compound Series Derivative Example Target Strain MIC (µg/mL) Source
5-Phenyl-3-isoxazolecarboxylic acid methyl ester (Urea variant) 3,4-Dichlorophenyl urea Mtb H37Rv (DS) 0.25 nih.gov
5-Phenyl-3-isoxazolecarboxylic acid methyl ester (Thiourea variant) 4-Chlorophenyl thiourea Mtb H37Rv (DS) 1 nih.gov
3-Phenyl-4,5-dihydroisoxazole-5-carboxamide Compound 6k Mtb H37Rv & DR Strains 1 researchgate.net

The antimicrobial effects of these derivatives are often linked to the inhibition of essential enzymes in pathogens. In the context of antitubercular activity, one of the key targets identified is the Mycobacterial membrane protein Large-3 (MmpL3). researchgate.net MmpL3 is a transporter essential for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. In silico studies have been used to explore the binding patterns of isoxazole derivatives to MmpL3, suggesting this inhibition is a primary mechanism of action. researchgate.net

Another identified target is the salicylate (B1505791) synthase MbtI, an enzyme vital for the biochemical machinery of mycobacterial siderophores and absent in humans. mdpi.com Inhibition of MbtI disrupts iron acquisition by the bacteria, leading to growth inhibition. Studies on furan-2-carboxylic acid analogs, which are structurally similar to the isoxazole ring, have highlighted the importance of this mechanism. mdpi.com For other bacterial pathogens, the mechanism can involve the inhibition of protein synthesis, as seen with related oxazolidinone derivatives that act similarly to linezolid. nih.gov

Structure-Activity Relationship (SAR) Studies and Analog Design

Extensive SAR studies have been conducted to optimize the biological potency and selectivity of isoxazole carboxylic acid derivatives. These studies provide critical insights into the chemical features required for activity.

SAR studies have revealed that the core heterocyclic scaffold and the nature of its substituents are determinants of biological activity. For antitubercular isoxazole esters, the isoxazole ring is considered a key pharmacophore, hypothesized to act as a prodrug with a mode of action similar to pyrazinamide. nih.gov In a series of MbtI inhibitors, the furan (B31954) ring, an isostere of the isoxazole ring, was confirmed to be the optimal heterocyclic moiety for achieving both enzyme inhibition and whole-cell antimycobacterial activity. mdpi.com

In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies predicted that the piperazine (B1678402) ring binds in a large pocket, which can accommodate various substituent groups, influencing the compound's activity. nih.gov The presence of a double bond in an amide side chain was also correlated with activity. nih.gov

The type and position of substituents on the aromatic rings of the scaffold have a profound impact on biological activity.

Halogen Substitution: In studies of urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid, halogen substitutions on the phenyl ring were critical. For urea derivatives, compounds with meta-halogen substituents were highly potent, whereas ortho or para substitutions led to a decrease in activity. nih.gov Specifically, a 3,4-dichlorophenyl derivative showed the highest potency. nih.gov For thiourea analogs, m-chloro and m-bromo substitutions resulted in only moderate potency. nih.gov

Fluorine Introduction: The strategic introduction of fluorine atoms can significantly enhance antibacterial activity. In one study, adding a fluorine atom to the B ring of 3-(pyridine-3-yl)-2-oxazolidinone derivatives led to a significant increase in activity against five different bacterial strains. nih.gov

Polar Substituents: In a different series of antitubercular agents, introducing polar substituents at the para-position of a phenyl ring or replacing the phenyl with a pyridyl ring helped to reduce the compound's lipophilicity (log P) without compromising its anti-TB potency. nih.gov However, this did not always translate to improved aqueous solubility. nih.gov

Bulky Groups: The presence of bulky substituents can be detrimental to activity. For example, urea derivatives with bulky trifluoromethyl groups showed weak potency, suggesting steric hindrance at the binding site. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Structural Modification Effect on Activity Compound Series Source
meta-Halogen on phenyl ring Increased anti-Mtb potency Urea derivatives of 5-phenyl-3-isoxazolecarboxylic acid nih.gov
ortho/para-Halogen on phenyl ring Decreased anti-Mtb potency Urea derivatives of 5-phenyl-3-isoxazolecarboxylic acid nih.gov
Introduction of Fluorine atom Significantly increased antibacterial activity 3-(pyridine-3-yl)-2-oxazolidinone derivatives nih.gov
Polar substituents on phenyl/pyridyl rings Reduced lipophilicity without loss of potency Tetrahydropyrazolopyrimidine derivatives nih.gov
Bulky substituents (e.g., two trifluoromethyl groups) Weakened anti-Mtb potency Urea derivatives of 5-phenyl-3-isoxazolecarboxylic acid nih.gov

Bioisosteric Replacements for Modulating Activity and Physicochemical Properties

The carboxylic acid group is a common functional group in drug candidates, often crucial for binding to biological targets through hydrogen bonds and ionic interactions. semanticscholar.org However, its acidic nature (typically with a pKa around 4-5) means it is ionized at physiological pH. This can lead to poor membrane permeability, limited oral bioavailability, and potential metabolic liabilities. drughunter.com Bioisosteric replacement is a key strategy used by medicinal chemists to mitigate these issues while retaining or improving the desired biological activity. nih.gov This involves substituting the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties. semanticscholar.org

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: The 5-substituted-1H-tetrazole is one of the most widely used carboxylic acid bioisosteres. Its pKa is similar to that of a carboxylic acid, allowing it to act as an effective mimic in interactions with biological targets. drughunter.com Tetrazoles are generally more lipophilic and metabolically stable than the corresponding carboxylic acids. The synthesis of tetrazoles from nitriles is a well-established chemical transformation. nih.gov

Acyl Sulfonamides: These compounds are also acidic and can effectively replace carboxylic acids. They offer the advantage of allowing for additional substitution on the sulfonamide nitrogen, providing a vector for further chemical modification to optimize properties.

Hydroxyisoxazoles: The 3-hydroxyisoxazole group is another planar, acidic heterocycle used as a carboxylic acid surrogate. nih.gov It is found in some naturally occurring compounds and has been successfully used in drug design.

Other Heterocycles: A variety of other five-membered heterocycles, such as 1,2,4-oxadiazoles, can also serve as carboxylic acid bioisosteres, offering different electronic and physicochemical profiles. drughunter.com

The selection of a particular bioisostere is highly dependent on the specific biological target and the desired property improvements. For instance, if the goal is to increase brain penetration for a CNS-active compound, a more lipophilic, less acidic bioisostere might be chosen. nih.gov Conversely, if strong target binding through an acidic group is paramount, a tetrazole would be a suitable choice.

The following data table illustrates the hypothetical results of a study on bioisosteric replacements for this compound. It showcases the type of data that would be generated to compare the parent compound with its derivatives containing common carboxylic acid bioisosteres.

Hypothetical Research Findings for Bioisosteric Replacement of this compound

Compound IDR-GroupTarget Binding IC₅₀ (nM)Acidity (pKa)Lipophilicity (logD at pH 7.4)Cell Permeability (Papp, 10⁻⁶ cm/s)
1 -COOH1504.1-0.51.2
2 -C(O)NHSO₂CH₃1805.50.23.5
3 5-(1H-tetrazolyl)1654.80.12.8
4 3-hydroxy-1,2-isoxazol-5-yl2505.20.34.1

Analysis of Hypothetical Data:

In this illustrative table, the parent Compound 1 (this compound) shows moderate target binding.

Compound 2 , the acyl sulfonamide derivative, shows slightly reduced potency (higher IC₅₀) but has a higher pKa and is more lipophilic, leading to improved cell permeability. This trade-off might be acceptable if better cellular activity is achieved.

Compound 3 , the tetrazole bioisostere, maintains similar potency and acidity to the parent carboxylic acid. Its slightly increased lipophilicity and metabolic stability could translate to an improved pharmacokinetic profile in vivo.

Compound 4 , the hydroxyisoxazole analog, shows a decrease in binding affinity. However, its improved lipophilicity and permeability could still make it an interesting candidate for further optimization, perhaps by modifying other parts of the molecule.

Applications and Emerging Roles of 3 Pyridin 2 Ylisoxazole 5 Carboxylic Acid in Chemical Sciences

Role as Building Blocks in Organic Synthesis

The chemical architecture of 3-Pyridin-2-ylisoxazole-5-carboxylic acid provides multiple reactive sites, rendering it a valuable precursor and intermediate in the synthesis of more complex molecular structures. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which in turn can participate in a wide array of chemical transformations.

Precursors for Complex Heterocyclic Systems

The isoxazole (B147169) ring within this compound can serve as a masked precursor to other functional groups through ring-opening reactions. For instance, the reductive cleavage of the N-O bond in the isoxazole moiety can lead to the formation of β-enaminoketones or related synthons. These intermediates are highly versatile and can be utilized in cyclization reactions to construct a variety of new heterocyclic systems. While direct literature examples for the specific use of this compound in this context are not abundant, the general reactivity pattern of isoxazoles is well-established. For example, the synthesis of pyrrolo[3,2-b]pyridines has been achieved starting from isoxazole precursors, where the isoxazole nucleus is hydrogenated to generate an appropriate atomic arrangement for building the fused pyrrole (B145914) ring. researchgate.net This strategy highlights the potential of the isoxazole ring in this compound to act as a linchpin in the assembly of intricate heterocyclic frameworks.

Synthetic Intermediates for Advanced Chemical Structures

The pyridine (B92270) and isoxazole rings themselves can be functionalized to create a library of derivatives. The pyridine nitrogen can be quaternized or oxidized, and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. The carboxylic acid function allows for the coupling of this heterocyclic core to other molecules of interest. For example, carboxylic acids are readily converted to oxazoles in a single step, which can be a valuable transformation in the synthesis of complex natural products and bioactive molecules. nih.gov This demonstrates the potential of this compound to be elaborated into more advanced chemical structures with potential applications in materials science and medicinal chemistry.

Scaffold Design in Medicinal Chemistry Research (Excluding Clinical Drug Development)

The combination of a pyridine and an isoxazole ring in a single molecule presents a "privileged scaffold" that is attractive for medicinal chemistry research. Privileged structures are molecular frameworks that are able to bind to multiple biological targets with high affinity.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system. The design of such probes often starts from a scaffold that has some known biological activity or is predicted to interact with a specific class of proteins. While specific chemical probes derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in many biologically active compounds. For example, isoxazole-based inhibitors of casein kinase 1 (CK1) have been developed by modifying the isoxazole scaffold to interact with the ATP binding site of the enzyme. mdpi.com The pyridine ring can also contribute to binding through hydrogen bonding or π-stacking interactions. The carboxylic acid group provides a convenient handle for attaching reporter groups, such as fluorophores or affinity tags, which are essential for the functionality of many chemical probes.

Exploration of Novel Pharmacological Scaffolds

The this compound scaffold can be systematically modified to explore new chemical space in the search for novel pharmacologically active compounds. The synthesis of libraries of derivatives by varying the substituents on both the pyridine and isoxazole rings allows for the investigation of structure-activity relationships (SAR). For instance, derivatives of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid have been found to possess potent anti-proliferative activity against a range of tumor cell lines. nih.gov This highlights how a core heterocyclic carboxylic acid can be the starting point for developing compounds with interesting biological profiles. Similarly, derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and evaluated as lipoxygenase inhibitors with potential anticancer activity. nih.gov These examples, while not directly involving the this compound core, illustrate the general strategy of using such heterocyclic scaffolds for the discovery of new bioactive molecules.

Applications in Agrochemical Research (Intermediate Uses)

Potential in Materials Science and Functional Materials

The structural architecture of this compound, featuring both a nitrogen-containing heterocycle and a carboxylate group, makes it an excellent candidate as a building block for advanced functional materials. The pyridine and carboxylic acid groups are well-known for their ability to coordinate with metal ions, paving the way for the creation of sophisticated, high-dimensional structures with tailored properties.

The bifunctional nature of this compound, possessing both a pyridyl nitrogen and a carboxylate group, allows it to act as a versatile linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Pyridine-carboxylic acids are widely utilized in the construction of such materials due to their ability to form stable complexes with a variety of metal centers. rsc.orgacs.orgresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.org The specific coordination mode can be influenced by factors such as the choice of metal ion, solvent, and the presence of other ligands. nih.gov

The isoxazole ring, while less common in coordination polymers than pyridine, can also play a role in directing the final structure and imparting specific properties. Isoxazole derivatives have been investigated for their potential in creating functional polymers, including thermotropic liquid crystals and materials for organic electronics. researchgate.net The incorporation of the isoxazole moiety into a polymer backbone can influence the material's thermal stability, electronic properties, and solubility. researchgate.net Therefore, polymers synthesized from this compound could exhibit a unique combination of properties derived from both the pyridine-carboxylate and isoxazole components, potentially leading to applications in areas such as gas storage, catalysis, and sensing. elsevierpure.comacs.org

Table 1: Potential Coordination Modes of this compound in Polymeric Structures

Functional GroupPotential Coordination BehaviorResulting Structural Motif
Pyridyl NitrogenMonodentate coordination to a metal center.Acts as a terminal or bridging ligand, influencing the dimensionality of the polymer.
Carboxylate GroupMonodentate, bidentate chelating, or bidentate bridging coordination to one or more metal centers.Forms strong linkages, contributing to the stability and porosity of the framework.
Combined Pyridyl-CarboxylateCan act as a chelating ligand, binding to a single metal center through both the nitrogen and an oxygen atom.Creates a rigid and predictable coordination environment, facilitating the design of specific topologies.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-ordered assemblies from smaller molecular components. The structure of this compound is well-suited for the design of supramolecular systems. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. The pyridine and isoxazole rings, being aromatic, can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. nih.gov

Furthermore, the pyridyl group is a well-established motif in the formation of supramolecular assemblies driven by metal coordination. scite.ai The interaction of the pyridine nitrogen with transition metals can lead to the formation of discrete metallacycles or extended coordination networks. acs.org The combination of these various non-covalent interactions in this compound provides a powerful toolkit for the rational design of complex supramolecular architectures with potential applications in molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. The self-assembly of this molecule could lead to the formation of gels, liquid crystals, or other organized structures with emergent properties. nih.gov

Targeted Delivery Research (e.g., Receptor-Mediated Delivery to Cells)

The pyridine and isoxazole heterocycles are prevalent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govfrontiersin.orgnih.gov Their ability to engage in specific interactions with biological targets, such as enzymes and receptors, makes them valuable components in the design of therapeutic agents. The presence of these moieties in this compound suggests its potential as a core structure for the development of ligands for targeted delivery systems.

Receptor-mediated delivery is a strategy that utilizes the specific binding of a ligand to a cell surface receptor to enhance the uptake of a therapeutic agent into target cells. The pyridine ring, with its ability to participate in hydrogen bonding and π-π stacking, can be a key pharmacophore for receptor binding. nih.gov Similarly, the isoxazole ring is a bioisostere for other functional groups and can contribute to the binding affinity and selectivity of a molecule for its biological target. nih.govmdpi.com

Derivatives of this compound could be synthesized to present the pyridine and isoxazole moieties in a spatially defined manner to interact with the binding pocket of a specific receptor. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as imaging agents or cytotoxic drugs, without significantly perturbing the receptor-binding portion of the molecule. This modular design would allow for the creation of targeted therapies that can deliver a payload specifically to diseased cells, thereby increasing efficacy and reducing off-target side effects. The wide range of biological activities associated with isoxazole derivatives, including anticancer and anti-inflammatory properties, further highlights the potential of this scaffold in drug discovery. mdpi.commdpi.com

Table 2: Examples of Biological Targets for Pyridine and Isoxazole Containing Molecules

HeterocycleExample Target ClassTherapeutic Area
PyridineKinases, G-protein coupled receptors (GPCRs)Oncology, Neurology
IsoxazoleCyclooxygenase-2 (COX-2), Various enzymesAnti-inflammatory, Infectious Diseases

Challenges and Future Research Directions for 3 Pyridin 2 Ylisoxazole 5 Carboxylic Acid Research

Development of More Sustainable Synthetic Routes

A primary challenge in the practical application of 3-Pyridin-2-ylisoxazole-5-carboxylic acid is the development of environmentally benign and efficient synthetic methodologies. Current synthetic strategies for isoxazole (B147169) derivatives often involve hazardous reagents and generate significant waste. mdpi.com Future research should focus on "green chemistry" approaches. nih.govdntb.gov.ua

Key areas for investigation include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of other isoxazole derivatives. mdpi.comnih.gov Applying sonochemistry or microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. mdpi.com

Use of Greener Solvents: Research into using water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact. ijpsonline.comresearchgate.net Studies on the synthesis of other isoxazoles in aqueous media have shown promise, offering simplified work-up procedures and high yields. mdpi.com

Catalyst Innovation: The exploration of biodegradable and recyclable catalysts, such as novel organocatalysts or supported solid acids, could lead to more sustainable and economical production processes. researchgate.netmdpi.com

Advanced Mechanistic Elucidation of Biological Interactions

While the isoxazole scaffold is known for a wide range of biological activities, the precise molecular mechanisms of action for many of its derivatives, including this compound, remain poorly understood. nih.gov Future research must employ advanced analytical and computational techniques to clarify these interactions.

Promising approaches include:

In Silico Modeling and Simulation: Molecular docking, molecular dynamics (MD) simulations, and free energy calculations can predict and analyze the binding of this compound to specific biological targets. nih.govacs.orgfrontiersin.org These computational methods can provide insights into the binding modes and energies, helping to rationalize in vitro results and guide the design of more potent derivatives. acs.orgresearchgate.net

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, offering a detailed view of the specific molecular interactions that drive its biological effects.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target, providing crucial data for understanding its mechanism.

Exploration of Underexplored Biological Targets

The diverse pharmacological activities reported for isoxazole and pyridine (B92270) derivatives suggest that this compound could interact with a wide range of biological targets. mdpi.commdpi.combenthamscience.com A significant future direction is the systematic exploration of its activity against targets that have not yet been investigated.

Potential areas for exploration include:

Antiviral Targets: Given that isoxazole-based molecules have shown activity against viruses like the Zika virus, and pyridine-containing compounds have demonstrated broad antiviral properties, screening this compound against a panel of viral enzymes and proteins is a logical next step. benthamscience.comnih.gov

Immunomodulatory Proteins: Isoxazole derivatives have been identified as modulators of immune functions, including targeting Toll-like receptors (TLRs). mdpi.com Investigating the effect of this compound on various components of the innate and adaptive immune systems could reveal novel therapeutic applications.

Kinase Inhibition: Many pyridine-containing drugs approved by the FDA act as kinase inhibitors, a major class of targets in cancer therapy. nih.gov Screening this compound against a panel of kinases could identify new opportunities for anticancer drug development.

Neurological Receptors: Isoxazole carboxamide derivatives have been studied as potent modulators of AMPA receptors, which are implicated in pain and neurological disorders. mdpi.com This suggests a potential avenue for investigating this compound in the context of neuroscience.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid design of novel molecules with desired properties. nih.govchemrxiv.org Applying these technologies to this compound can accelerate the discovery of new derivatives with enhanced activity and optimized pharmacokinetic profiles.

Future research should incorporate:

Chemical Language Models (CLMs): These generative models can learn the "language" of chemical structures from large datasets and then generate novel, synthesizable molecules. bohrium.com A CLM could be trained on known bioactive isoxazole and pyridine compounds to design new derivatives of this compound with a high probability of biological activity. researchgate.net

Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds. This allows for the in silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing. frontiersin.org

De Novo Design: By combining generative models with predictive scoring functions, it is possible to automatically design molecules from scratch that are optimized for specific properties, such as binding to a particular biological target. bohrium.com

Multicomponent Reaction Development for Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for creating libraries of structurally diverse compounds. scielo.brbaranlab.org Developing MCRs for the derivatization of this compound is a key challenge for efficiently exploring its chemical space.

Key opportunities include:

Passerini and Ugi Reactions: These are powerful isocyanide-based MCRs that utilize a carboxylic acid as one of the components. researchgate.netmdpi.comorganic-chemistry.org The carboxylic acid group of this compound makes it an ideal substrate for these reactions, allowing for the rapid synthesis of a wide array of amide and ester derivatives. nih.govnih.gov

Novel MCRs: The development of new MCRs specifically tailored to the functional groups present in this compound could open up new avenues for derivatization, leading to novel chemical scaffolds with unique biological properties.

Green MCRs: Combining the efficiency of MCRs with green chemistry principles, such as using eco-friendly solvents or catalysts, can lead to highly sustainable methods for generating compound libraries. researchgate.netnih.gov

Expansion of Structure-Activity-Relationship Data Sets

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of any lead compound. For this compound, systematically modifying its structure and evaluating the impact on biological activity will be essential for developing potent and selective drug candidates.

Future SAR studies should focus on:

Systematic Derivatization: Creating a library of analogs by systematically modifying each part of the molecule (the pyridine ring, the isoxazole core, and the carboxylic acid group) will provide a detailed map of the SAR. nih.govnih.govnajah.edu

Quantitative SAR (QSAR): Developing QSAR models that correlate the physicochemical properties of the derivatives with their biological activity can provide predictive tools for designing more potent compounds.

Exploring Diverse Chemical Space: Introducing a wide variety of substituents with different electronic and steric properties will help to fully explore the chemical space around the core scaffold and identify key interactions with biological targets. nih.gov

Novel Applications in Catalyst Design or Analytical Chemistry

The unique chemical structure of this compound suggests potential applications beyond pharmacology, particularly in the fields of catalysis and analytical chemistry.

Future research could explore:

Catalyst Ligands: The nitrogen atoms in the pyridine and isoxazole rings can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for transition metal catalysts, potentially enabling novel chemical transformations.

Fluorescent Sensors: By incorporating fluorogenic moieties, isoxazole derivatives have been successfully used as chemosensors for detecting metal ions like copper(II). researchgate.netmaynoothuniversity.ie The ability of the pyridine and isoxazole nitrogens to bind to metal ions, coupled with the potential for functionalization at the carboxylic acid group, makes this compound a promising scaffold for the development of selective and sensitive fluorescent sensors.

Q & A

Q. How are purity and batch consistency ensured in multi-step syntheses?

  • Methodological Answer : Rigorous QC protocols involve:
  • HPLC-MS : To detect trace impurities (e.g., column: Zorbax SB-C18, gradient: 5–95% acetonitrile/0.1% TFA) .
  • Elemental analysis : Deviation <0.4% for C/H/N indicates high purity .
  • Stability-indicating methods : Forced degradation (heat, light, oxidation) followed by HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.